molecular formula C23H22N6O3S B11701312 N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide

N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide

Cat. No.: B11701312
M. Wt: 462.5 g/mol
InChI Key: ISRJTQKEMBEBFH-UHFFFAOYSA-N
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Description

N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide typically involves multiple steps. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through hydrazone formation. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
  • N-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide
  • N-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide

Uniqueness

N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H22N6O3S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]-N-methylacetamide

InChI

InChI=1S/C23H22N6O3S/c1-14-21(26-25-17-7-9-18(10-8-17)28(3)15(2)30)22(31)29(27-14)23-24-20(13-33-23)16-5-11-19(32-4)12-6-16/h5-13,27H,1-4H3

InChI Key

ISRJTQKEMBEBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=C(C=C4)N(C)C(=O)C

Origin of Product

United States

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